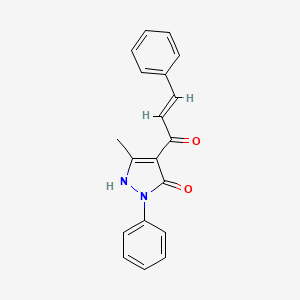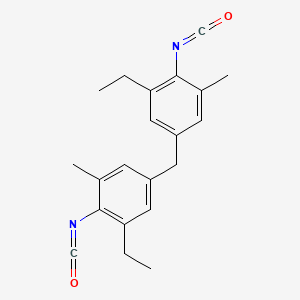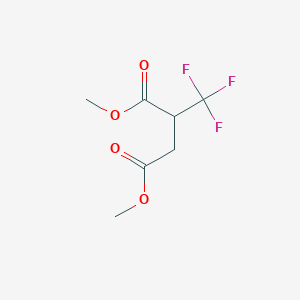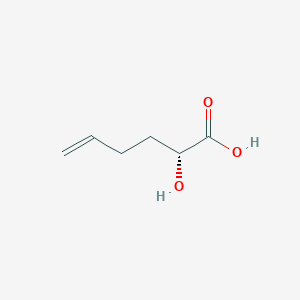
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メチル-1-フェニル-4-シンナモイル-1H-ピラゾール-5-オールは、ピラゾールファミリーに属する複素環式化合物です。ピラゾールは、多様な生物活性で知られており、様々な医薬品によく見られます。
準備方法
合成経路と反応条件
3-メチル-1-フェニル-4-シンナモイル-1H-ピラゾール-5-オールの合成は、通常、酢酸ナトリウムなどの塩基の存在下で、3-メチル-1-フェニル-5-ピラゾロンとシンナムアルデヒドを反応させることによって行われます。 反応は室温で行われ、生成物はろ過によって分離され、再結晶によって精製されます .
工業的生産方法
この化合物の特定の工業的生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成のスケールアップです。これには、収率と純度を高めるために、温度や溶媒の選択などの反応条件を最適化することが含まれます。連続フローリアクターと自動合成プラットフォームの使用は、生産効率をさらに向上させることができます。
化学反応解析
反応の種類
3-メチル-1-フェニル-4-シンナモイル-1H-ピラゾール-5-オールは、次のような様々な化学反応を起こします。
酸化: この化合物は、対応するピラゾール誘導体を形成するために酸化することができます。
還元: 還元反応は、化合物の異なる還元形を生じさせる可能性があります。
置換: この化合物は、求核置換反応と求電子置換反応を起こすことができ、様々な置換ピラゾールが形成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: ハロゲン、ハロアルカン、アシルクロリドなどの試薬が一般的に使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、様々な置換ピラゾールが含まれており、導入された置換基に応じて、異なる生物活性や性質を示す可能性があります。
科学研究の応用
3-メチル-1-フェニル-4-シンナモイル-1H-ピラゾール-5-オールは、いくつかの科学研究の応用があります。
化学: より複雑な複素環式化合物の合成における構成要素として役立ちます。
生物学: この化合物は、抗酸化作用や抗がん作用などの潜在的な生物活性について研究されています.
医学: 特にがん治療において、新しい医薬品を開発するための潜在的な用途が検討されています。
産業: この化合物のユニークな特性により、新しい材料や触媒の開発など、様々な産業用途に役立ちます。
化学反応の分析
Types of Reactions
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
科学的研究の応用
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in cancer treatment.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
作用機序
3-メチル-1-フェニル-4-シンナモイル-1H-ピラゾール-5-オールの作用機序は、特定の分子標的や経路との相互作用を伴います。 この化合物は、生存メカニズムとしてのオートファジータンパク質を活性化し、がん細胞でp53を介したアポトーシスを誘導することが示されています . この二重作用は、この化合物を抗がん療法の有望な候補にしています。
類似の化合物との比較
類似の化合物
3-メチル-1-フェニル-1H-ピラゾール-5-オール: 類似の生物活性を持つ密接に関連した化合物。
4,4ʹ-(アリールメチレン)ビス(3-メチル-1-フェニル-1H-ピラゾール-5-オール): これらの誘導体は、抗酸化作用と抗がん作用について研究されています.
独自性
3-メチル-1-フェニル-4-シンナモイル-1H-ピラゾール-5-オールは、独特の化学的および生物学的性質を与えるシンナモイル基によって際立っています。この構造的特徴は、治療剤としての可能性を高め、他のピラゾール誘導体と差別化しています。
類似化合物との比較
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A closely related compound with similar biological activities.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their antioxidant and anticancer activities.
Uniqueness
3-Methyl-1-phenyl-4-cinnamoyl-1H-pyrazole-5-ol stands out due to its cinnamoyl group, which imparts unique chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and differentiates it from other pyrazole derivatives.
特性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC名 |
5-methyl-2-phenyl-4-[(E)-3-phenylprop-2-enoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H16N2O2/c1-14-18(17(22)13-12-15-8-4-2-5-9-15)19(23)21(20-14)16-10-6-3-7-11-16/h2-13,20H,1H3/b13-12+ |
InChIキー |
JKWJQCCQYSQMAG-OUKQBFOZSA-N |
異性体SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 |
正規SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![4-Methoxy-2-{[(morpholin-4-yl)methyl]sulfanyl}phenol](/img/structure/B12576251.png)

![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)

![2,2-Bis{[(prop-1-en-1-yl)oxy]methyl}butan-1-ol](/img/structure/B12576268.png)




![2,2'-[(4-Methoxyphenyl)methylene]bis(3,4-dimethyl-1H-pyrrole)](/img/structure/B12576300.png)
